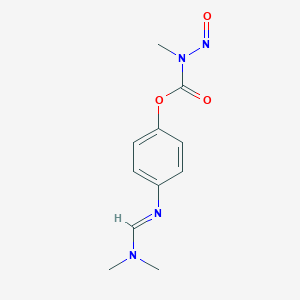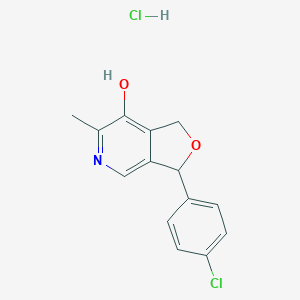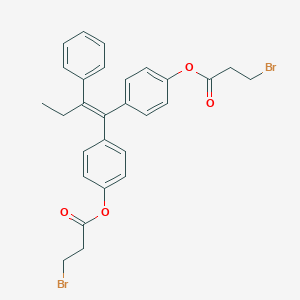
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been found to exhibit significant biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells. In addition, it has shown potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Furthermore, it has shown potential anti-inflammatory and antioxidant effects, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene. One of the most promising areas of research is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases such as inflammation and oxidative stress. Further research is needed to determine the optimal dosage and administration of this compound, as well as its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been achieved using various methods. One of the most common methods involves the reaction of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with 3-bromopropionyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs.
Propiedades
Número CAS |
110008-59-8 |
|---|---|
Nombre del producto |
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Fórmula molecular |
C28H26Br2O4 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
[4-[1-[4-(3-bromopropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C28H26Br2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
Clave InChI |
UYSSWWJEIFIMLY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
Sinónimos |
1,1-BBPPBE 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
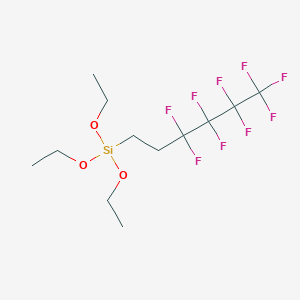
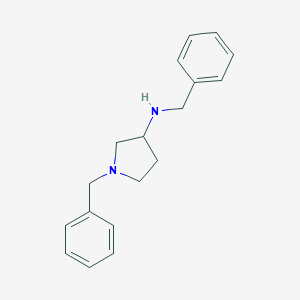


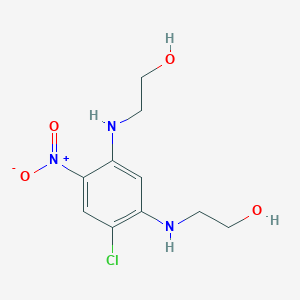
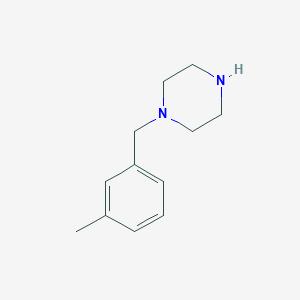
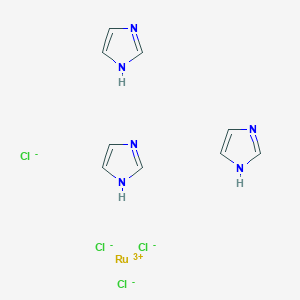
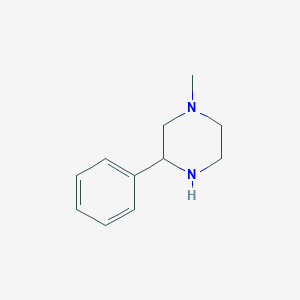
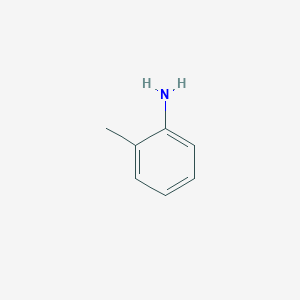
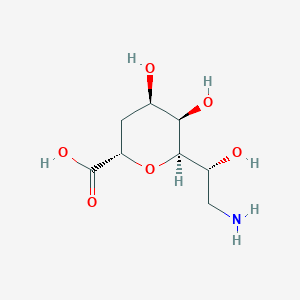
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
